molecular formula C7H6Cl2N2 B1456583 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 5912-15-2

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1456583
CAS No.: 5912-15-2
M. Wt: 189.04 g/mol
InChI Key: RCSKSCCAAVNBAP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C₇H₆Cl₂N₂. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Safety and Hazards

“4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is harmful by inhalation, in contact with skin, and if swallowed .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . The compound exhibits potent inhibitory activity against these receptors, with IC50 values of 7, 9, and 25 nM, respectively . By inhibiting FGFRs, this compound can modulate various cellular processes, including cell proliferation, migration, and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent . The compound’s impact on cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, further underscores its importance in regulating cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby inhibiting its activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is essential for downstream signaling . Consequently, the compound disrupts the activation of key signaling pathways involved in cell proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with a melting point of 207-208°C and a boiling point of 356.7°C In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and metastasis without causing significant toxicity . At higher doses, it may induce adverse effects, including weight loss and organ toxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may exhibit different biological activities and contribute to the overall pharmacological profile of the compound

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . This interaction influences the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other target proteins . Post-translational modifications, such as phosphorylation, may further influence its subcellular distribution and activity . Investigating these localization patterns can provide valuable insights into the compound’s mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-dichloropyridine with an appropriate amine under high-temperature conditions . The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cancer cell proliferation and survival . The inhibition of FGFRs leads to apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anti-cancer therapy .

Properties

IUPAC Name

4,6-dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h3H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSKSCCAAVNBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60851994
Record name 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60851994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5912-15-2
Record name 4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60851994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4,6-Dichloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

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